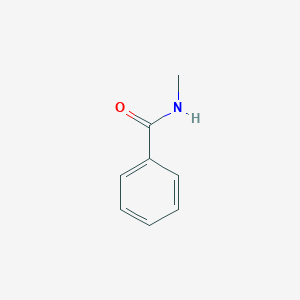

N-Methylbenzamide

Beschreibung

RN given refers to parent cpd

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCHARWOCKOHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025570 | |

| Record name | N-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylbenzamide is an off-white crystalline solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white crystalline powder; [MSDSonline] | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylbenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

556 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00052 [mmHg] | |

| Record name | N-Methylbenzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-93-4 | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3ED781E08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180 °F (NTP, 1992) | |

| Record name | N-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20620 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of N-Methylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for producing N-methylbenzamide from benzoic acid and methylamine (B109427). It details common methodologies, experimental protocols, and comparative quantitative data to assist researchers in selecting and optimizing the most suitable synthesis for their specific needs.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its preparation from readily available starting materials, benzoic acid and methylamine, can be accomplished through several distinct pathways. The choice of method often depends on factors such as desired yield, purity requirements, scale of the reaction, and the availability of specific reagents and equipment. This document outlines the most prevalent and effective methods for this transformation.

Synthetic Pathways Overview

The synthesis of this compound from benzoic acid and methylamine can be broadly categorized into three main strategies: direct amidation, activation of the carboxylic acid via an acyl chloride intermediate, and the use of coupling reagents. A fourth, related method starting from methyl benzoate (B1203000) is also discussed.

Caption: Primary synthetic routes to this compound from benzoic acid.

Methodologies and Experimental Protocols

Method 1: Direct Thermal and Catalytic Amidation

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water. This can be achieved through thermal means, typically requiring high temperatures (>160 °C), or by using a catalyst to facilitate the reaction under milder conditions.[2][3]

Experimental Protocol (Boric Acid Catalysis):

A procedure adapted from the boric acid-catalyzed amidation of benzoic acid and benzylamine (B48309) can be applied.[2]

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), boric acid (e.g., 1-5 mol%), and a suitable solvent such as toluene.

-

Add methylamine (as a solution in a compatible solvent, e.g., THF, or bubbled as a gas; 1.05-1.2 eq).

-

Heat the mixture to reflux, allowing for the azeotropic removal of water.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.[1]

Method 2: Synthesis via Acyl Chloride Intermediate

This is a widely used and generally high-yielding two-step method. Benzoic acid is first converted to the more reactive benzoyl chloride, which then readily reacts with methylamine to form the amide.[4][5]

Caption: Workflow for the two-step synthesis via an acyl chloride intermediate.

Experimental Protocol:

-

Step 1: Preparation of Benzoyl Chloride [6]

-

In a round-bottom flask, suspend benzoic acid (1.0 eq) in an anhydrous inert solvent like dichloromethane (B109758) (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the stirred mixture at room temperature.

-

Stir the reaction at room temperature or under gentle reflux until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude benzoyl chloride, which can often be used in the next step without further purification.

-

-

Step 2: Reaction with Methylamine [6]

-

Dissolve the crude benzoyl chloride in an anhydrous solvent like DCM and cool the flask in an ice bath to 0 °C.

-

In a separate flask, prepare a solution of methylamine (e.g., 2M in THF; 1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (B128534) (Et₃N) (1.4 eq).[6]

-

Slowly add the methylamine solution to the stirred benzoyl chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-12 hours.[4][6]

-

Quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.[1]

-

Method 3: Coupling Reagent-Mediated Synthesis

Coupling reagents are widely used in peptide synthesis and are highly effective for forming amide bonds directly from carboxylic acids and amines under mild conditions.[7][8] These reagents activate the carboxylic acid in situ to facilitate nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and others like COMU.[9][10][11]

Experimental Protocol (Using a Uronium-based Reagent like HATU):

-

Dissolve benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-2.5 eq).

-

Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.2 eq), and stir for a few minutes to pre-activate the acid.

-

Add methylamine (as a solution, 1.2-1.5 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup, typically involving washing with water, dilute acid, and bicarbonate solution to remove the coupling byproducts and excess reagents.

-

Isolate and purify the this compound as described in previous methods.

Related Synthesis from Methyl Benzoate

An alternative approach starts from methyl benzoate, the methyl ester of benzoic acid. This method is detailed in patent literature and involves the reaction of the ester with an excess of methylamine at elevated temperatures and pressures.[12]

Experimental Protocol:

-

In a pressure-rated autoclave, combine methyl benzoate (1.0 eq), methanol (B129727), and an over-stoichiometric amount of methylamine (e.g., 1.5-3.0 eq).[12]

-

Heat the sealed reactor with stirring to a temperature between 80-100 °C. The internal pressure will typically range from 4 to 8 bar.[12]

-

Maintain the reaction for 5-12 hours, monitoring the pressure drop which indicates consumption of the gaseous methylamine.[12]

-

After cooling to room temperature and venting the excess pressure, the product mixture can be worked up.

-

Excess methylamine and methanol can be removed by distillation. The resulting this compound is often of high purity.[12]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the different synthetic approaches. Note that yields are highly dependent on the specific reaction conditions, scale, and purification methods.

Table 1: Direct Amidation and Acyl Chloride Methods

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Amidation | Benzoic acid, Benzylamine | Boric Acid (1 mol%) | Toluene | Reflux | 20 | 89 | [2] |

| Acyl Chloride | 4-Methylbenzoic acid, Dimethylamine | SOCl₂, Et₃N | DCM | 0 to RT | 1-2 | High (not specified) | [4] |

| Acyl Chloride | Benzoic acid, MeNH₂ | (COCl)₂, Et₃N, DMAP | DCM | 0 to RT | 12 | High (not specified) | [6] |

*Data for analogous reactions; yields for this compound are expected to be similar.

Table 2: Coupling Reagent-Mediated and Ester Amidation Methods

| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Coupling Reagent | m-Toluic acid, Diethylamine* | COMU | DMF | 0 to RT | 3 | 70-80 | [9] |

| Ester Amidation | Methyl benzoate, Methylamine | - | Methanol | 90-100 | 5-6 | 91 | [12] |

*Data for analogous reactions; yields for this compound are expected to be similar.

Conclusion

The synthesis of this compound from benzoic acid and methylamine can be achieved effectively through several routes. The two-step process via benzoyl chloride is a classic, robust, and high-yielding method suitable for many laboratory applications. Direct catalytic amidation offers a more atom-economical "greener" alternative, though it may require higher temperatures or longer reaction times.[2] Coupling reagent-mediated synthesis provides a mild and efficient option, particularly for small-scale or sensitive substrate applications, but the cost of reagents can be a factor.[9] Finally, the synthesis from methyl benzoate demonstrates an industrially relevant process that can produce highly pure product.[12] The selection of the optimal method will depend on a careful evaluation of the specific requirements of the research or development project, including scale, cost, purity, and environmental considerations.

References

- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 2. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. EP0355480B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

physical and chemical properties of N-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzamide is a chemical compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a derivative of benzamide, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Notably, this compound and its analogues have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain, suggesting its potential in the development of novel therapeutics for neurological and psychiatric disorders.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its reactivity.

Chemical and Physical Properties

This compound is an off-white crystalline solid at room temperature.[4] Its core structure consists of a benzene (B151609) ring attached to an amide functional group, with a methyl group substituting one of the hydrogens on the nitrogen atom.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO | [5][6] |

| Molecular Weight | 135.16 g/mol | [6] |

| CAS Number | 613-93-4 | [6] |

| Appearance | Off-white crystalline solid | [4] |

| Odor | No significant odor | [5] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | 76-80 °C | [6][7][8] | |

| Boiling Point | 291-292.2 °C | 760 mmHg | [5][9] |

| 167 °C | 11 mmHg | [6][7] | |

| Density | 1.0804 - 1.1031 g/cm³ | (estimate) | [5] |

| Vapor Pressure | 0.00052 - 0.000724 mmHg | 25 °C | |

| pKa | 15.00 ± 0.46 | (Predicted) | [10] |

Table 3: Solubility of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Insoluble (< 1 mg/mL at 20°C) | [4][11] | |

| Ethanol | Soluble (50 mg/mL) | Clear, yellow-green solution | [6][10] |

| Methanol | Soluble | [5] | |

| Nonpolar Solvents (e.g., hexane, benzene) | Lesser solubility | Due to the hydrophobic aromatic ring | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Key Data and Observations | Source(s) |

| ¹H NMR | Spectra available in databases. | [7][12] |

| ¹³C NMR | Spectra available in databases. | [7] |

| Infrared (IR) | Spectra available in databases (KBr disc, nujol mull). | [7][13][14] |

| Mass Spectrometry (MS) | Spectra available in databases. | [7][15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, tailored for a laboratory setting.

Synthesis of this compound from Benzoyl Chloride

This protocol describes the synthesis of this compound via the nucleophilic acyl substitution of benzoyl chloride with methylamine (B109427).[16][17]

Materials:

-

Benzoyl chloride

-

Methylamine (e.g., 40% solution in water or 2M in THF)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Dichloromethane (DCM) or other suitable inert solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in the chosen solvent and cool the flask in an ice bath.

-

Dissolve benzoyl chloride in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

-

Slowly add the benzoyl chloride solution dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C. A precipitate of methylamine hydrochloride may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water or a dilute aqueous NaOH solution to dissolve any hydrochloride salt and neutralize excess acid chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Diagram 1: Synthesis and Purification Workflow for this compound

Caption: A typical workflow for the synthesis and purification of this compound.

Characterization Protocols

The melting point is a key indicator of purity.[5][11][18][19]

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is sufficient.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

A pure sample should exhibit a sharp melting range of 0.5-1.0 °C.

This method determines the thermodynamic solubility of a compound in a given solvent.[4][7][20][21][22]

Materials:

-

This compound

-

Chosen solvent (e.g., water, ethanol)

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

-

Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the solvent to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of this compound in the diluted aliquot using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

-

Calculate the solubility based on the measured concentration and the dilution factor.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [6][12][15][23]

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solid is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The resulting spectra can be used to confirm the molecular structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method) [9][10][24][25][26]

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. The spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS) [14][27][28][29][30]

-

Sample Introduction: For a solid sample like this compound, direct insertion or coupling with gas chromatography (GC-MS) can be used.

-

Ionization: Electron Ionization (EI) is a common method for compounds of this molecular weight. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation.

Diagram 2: Analytical Characterization Workflow for this compound

Caption: A standard workflow for the analytical characterization of this compound.

Chemical Reactivity and Stability

This compound exhibits the typical reactivity of a secondary amide.

-

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield benzoic acid and methylamine.[8][31][32] This reaction typically requires heating.

-

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form N-methylbenzylamine.[32]

-

Reactivity Profile: As an amide, this compound is generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like acid chlorides or esters.[33][34] It is a weak base.[10][11]

Diagram 3: Reactivity of this compound

Caption: Key chemical reactions of this compound.

Safety and Handling

This compound is harmful if swallowed. It may cause skin and eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. N-Methylanilide and this compound derivatives as phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. enamine.net [enamine.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. byjus.com [byjus.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. sites.bu.edu [sites.bu.edu]

- 16. youtube.com [youtube.com]

- 17. echemi.com [echemi.com]

- 18. pennwest.edu [pennwest.edu]

- 19. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. bioassaysys.com [bioassaysys.com]

- 23. researchgate.net [researchgate.net]

- 24. scienceijsar.com [scienceijsar.com]

- 25. shimadzu.com [shimadzu.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Electron ionization - Wikipedia [en.wikipedia.org]

- 28. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 29. rroij.com [rroij.com]

- 30. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. solubilityofthings.com [solubilityofthings.com]

- 32. savemyexams.com [savemyexams.com]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. benchchem.com [benchchem.com]

N-Methylbenzamide CAS number and molecular structure

An In-depth Technical Guide to N-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in pharmaceutical synthesis and broader chemical research. This document details its chemical and physical properties, experimental protocols for its synthesis, and insights into its biological activities and relevant signaling pathways.

Core Compound Information

This compound is an amide derivative of benzoic acid and methylamine (B109427). Its chemical structure is fundamental to its utility as a building block in the synthesis of a variety of more complex molecules.[1]

Molecular Structure:

Image source: ChemSpider

CAS Number: 613-93-4[2][3][4][5][6][7][8][9]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO | [2][3][5][6][7][8][9] |

| Molecular Weight | 135.16 g/mol | [2] |

| Appearance | Off-white crystalline solid | [2][4] |

| Melting Point | 76-78 °C | [3][4] |

| Boiling Point | 167 °C at 11 mmHg | [3][4] |

| Solubility | Insoluble in water.[3][4] Soluble in ethanol.[10] | [3][4][10] |

| Density | 1.1031 g/cm³ (estimate) | [3] |

| Vapor Pressure | 0.00052 mmHg at 25 °C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Identifiers/Notes | Source(s) |

| ¹H NMR | Spectra available in CDCl₃ and DMSO-d₆. | [11][12][13] |

| ¹³C NMR | Spectrum available in DMSO-d₆. | [13] |

| Mass Spectrum (EI) | Data available from NIST. | [6] |

| Infrared (IR) Spectrum | Gas-phase spectrum available from NIST. | [9] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for researchers. Below are established protocols.

Synthesis from Benzoic Acid

This protocol involves the conversion of benzoic acid to its acid chloride, followed by a reaction with methylamine.[14]

-

Acid Chloride Formation:

-

Add benzoic acid (8 mmol), dry dichloromethane (B109758) (DCM, 20 mL), and a catalytic amount of N,N-dimethylformamide (DMF) to a 100 mL round-bottom flask.

-

Cool the reaction mixture to 0°C and stir for 5 minutes.

-

Add oxalyl chloride (1.3 equiv.) dropwise to the reaction mixture and stir at room temperature for 4 hours.

-

Concentrate the resulting mixture under reduced pressure to obtain the crude acid chloride.

-

-

Amidation:

-

To the crude acid chloride, add a catalytic amount of 4-dimethylaminopyridine, dry DCM (15 mL), methylamine (2 M in THF, 1.3 equiv.), and triethylamine (B128534) (1.4 equiv.) in a 100 mL round-bottom flask.

-

Cool the reaction mixture to 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

-

Work-up and Purification:

-

Add water (40 mL) and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Wash the combined organic layer with saturated aqueous NaHCO₃ solution (30 mL) followed by water (30 mL).

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (20% ethyl acetate (B1210297) in hexane (B92381) as eluent) to obtain this compound.

-

Synthesis from Methyl Benzoate (B1203000)

This method describes the direct amidation of an ester with methylamine under pressure.[15]

-

Reaction Setup:

-

In an autoclave, place methyl benzoate (1 mol) and ammonium (B1175870) chloride (0.06 mol).

-

Evacuate the autoclave and then introduce methylamine (2.5 mol).

-

-

Reaction Conditions:

-

Heat the mixture to 100°C with stirring. An overpressure of 7 bar will be established.

-

The reaction is complete after approximately 5 hours, indicated by a decrease in pressure.

-

-

Product Isolation:

-

After cooling and pressure equalization, remove the resulting methanol (B129727) and excess methylamine in vacuo.

-

The product is obtained as yellowish crystals.

-

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.[1] It is also recognized as an important pesticide intermediate.[4]

Notably, this compound and its derivatives exhibit a range of biological activities. It has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A).[4] Furthermore, the broader class of benzamides, to which this compound belongs, has shown potential for antimicrobial and anticancer effects.[16][17] The benzamide (B126) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[16]

Visualizations

The following diagrams illustrate workflows and pathways relevant to the study of benzamide derivatives.

Caption: A general experimental workflow for the synthesis and biological evaluation of benzamide analogs.

Caption: Potential inhibition of the STAT3 signaling pathway by benzamide analogs.

References

- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 2. This compound | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 613-93-4 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Benzamide, N-methyl- [webbook.nist.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Benzamide, N-methyl- [webbook.nist.gov]

- 9. Benzamide, N-methyl- [webbook.nist.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound(613-93-4) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 15. EP0355480B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of N-Methylbenzamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylbenzamide in common organic solvents. Due to the limited availability of publicly accessible quantitative data for this specific compound, this document focuses on presenting the existing qualitative and semi-quantitative information, supplemented by a detailed, robust experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers, enabling them to accurately assess the solubility of this compound in their own laboratory settings.

Introduction to this compound and its Solubility

This compound (C₈H₉NO) is a white crystalline solid at room temperature.[1] It is an amide derivative of benzoic acid and sees use in organic synthesis, including as an intermediate in the production of pharmaceuticals and agrochemicals.[1] The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and reactivity in various chemical processes.

The molecular structure of this compound, featuring a polar amide group and a nonpolar aromatic ring, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile. The polar amide group allows for hydrogen bonding and dipole-dipole interactions with polar solvents, while the benzene (B151609) ring contributes to its affinity for less polar, aromatic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of publicly available, precise quantitative solubility data for this compound in a wide range of common organic solvents. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Citation |

| Ethanol (B145695) | Not Specified | 50 mg/mL | [2] |

| Water | 20 (68 °F) | < 1 mg/mL | [3] |

It is important to note that the temperature for the ethanol solubility data point was not specified in the source material. For water, this compound is generally considered to be insoluble or sparingly soluble.[2][4][5]

Qualitative Solubility Profile

Based on its chemical structure and available information, a qualitative solubility profile for this compound can be inferred:

-

High Solubility: Expected in polar protic solvents such as lower alcohols (methanol, ethanol) and polar aprotic solvents that can act as hydrogen bond acceptors.[1]

-

Moderate Solubility: Likely in ketones (e.g., acetone), esters (e.g., ethyl acetate), and halogenated solvents (e.g., dichloromethane).

-

Low to Negligible Solubility: Expected in nonpolar solvents like aliphatic hydrocarbons (e.g., hexane) and aromatic hydrocarbons (e.g., benzene, toluene), where the polarity mismatch is significant.[1]

For comparative purposes, the structurally related compound, benzamide (B126), has been more extensively studied. While not a direct substitute, the solubility data for benzamide can offer some preliminary insights into the expected behavior of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol provides a detailed methodology for its implementation.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature orbital shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, the vials can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step should be performed quickly to minimize any temperature-induced changes in solubility.

-

Dilution: Accurately weigh the filtered saturated solution. Dilute a known mass or volume of the filtrate with the same solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, mole fraction).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This technical guide has summarized the available solubility information for this compound in common organic solvents and provided a detailed experimental protocol for its accurate determination. While there is a clear need for more comprehensive public data on the solubility of this compound, the methodologies outlined here provide a robust framework for researchers to generate reliable data tailored to their specific needs. Accurate solubility data is fundamental for the successful design and implementation of chemical processes and formulations involving this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 613-93-4 [chemicalbook.com]

- 3. This compound | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

N-Methylbenzamide as a model compound in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylbenzamide, a simple derivative of benzoic acid, serves as a significant model compound in the landscape of medicinal chemistry. Its structural simplicity, coupled with its representation of the core benzamide (B126) motif found in numerous bioactive molecules, makes it an invaluable tool for a wide range of preclinical studies. This technical guide provides a comprehensive overview of this compound, focusing on its role as a model for Poly (ADP-ribose) polymerase (PARP) inhibitors and its application in permeability and metabolism studies. This document details its physicochemical properties, synthesis, metabolic fate, and relevant experimental protocols, offering a foundational resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in experimental settings, from designing synthesis and purification strategies to interpreting its behavior in biological assays.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | --INVALID-LINK-- |

| Molecular Weight | 135.16 g/mol | --INVALID-LINK-- |

| Appearance | Off-white crystalline solid | --INVALID-LINK-- |

| Melting Point | 76-78 °C | Sigma-Aldrich |

| Boiling Point | 167 °C at 11 mmHg | Sigma-Aldrich |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) (50 mg/mL) | Sigma-Aldrich |

| IUPAC Name | This compound | --INVALID-LINK-- |

Synthesis and Purification

The synthesis of this compound can be achieved through several standard organic chemistry reactions. A common and reliable method involves the acylation of methylamine (B109427) with benzoyl chloride.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol outlines the synthesis of this compound from benzoic acid.

Part A: Synthesis of Benzoyl Chloride

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid.

-

Add anhydrous dichloromethane (B109758) to dissolve the acid.

-

Add a catalytic amount (a few drops) of N,N-Dimethylformamide (DMF).

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution at room temperature in a fume hood.

-

Gently heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude benzoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve the crude benzoyl chloride from Part A in an anhydrous inert solvent (e.g., dichloromethane) in a clean, dry round-bottom flask under an inert atmosphere and cool to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of methylamine (approximately 2-2.5 equivalents) in the same solvent.

-

Slowly add the methylamine solution to the stirred solution of benzoyl chloride, maintaining the temperature below 10 °C. A precipitate of methylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water or a dilute aqueous NaOH solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., ethyl acetate (B1210297)/hexanes) or by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

This compound as a Model PARP Inhibitor

| Compound | Target | IC₅₀ | Reference |

| Benzamide | PARP | 3.3 µM | --INVALID-LINK-- |

| This compound | PARP1/PARP2 | Not Available |

PARP1 Signaling Pathway in DNA Damage Repair

PARP1 plays a critical role in sensing DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, initiating the repair process. PARP inhibitors, modeled by compounds like this compound, compete with NAD+ for the catalytic site of PARP1, thereby preventing the synthesis of PAR and stalling the DNA repair process.

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound like this compound against PARP1.

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Enzymatic Reaction: Prepare a master mix containing PARP assay buffer, biotinylated NAD+, and recombinant PARP1 enzyme. Add the master mix to the wells, followed by the addition of the this compound dilutions.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Detection:

-

Wash the plate three times with PBST buffer.

-

Add Streptavidin-HRP diluted in blocking buffer to each well and incubate.

-

Wash the plate again and add a chemiluminescent substrate.

-

Immediately read the luminescence using a microplate reader.

-

-

Data Analysis: Subtract the background luminescence. Plot the signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vitro and In Vivo Studies

This compound is a valuable tool for a variety of in vitro and in vivo studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of benzamide-containing drugs.

In Vitro Metabolism

This compound undergoes metabolic transformation in the liver. Studies have shown that it is metabolized to N-(Hydroxymethyl)-benzamide and is also eliminated in the urine as hippuric acid.[2][3]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add this compound (typically at a concentration of 1-10 µM) to the mixture to start the reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the concentration of this compound remaining at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

| Parameter | Value | Reference |

| In Vitro Intrinsic Clearance | Not Available | |

| Major Metabolites | N-(Hydroxymethyl)-benzamide, Hippuric Acid | [2][3] |

Permeability Studies

The ability of a drug to cross biological membranes, such as the blood-brain barrier (BBB), is a critical determinant of its efficacy for central nervous system targets. This compound can be used as a model compound in permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA for BBB Permeability

-

Prepare Donor and Acceptor Plates: Add buffer to the wells of an acceptor plate. Prepare solutions of this compound and control compounds in buffer for the donor plate.

-

Coat Donor Plate: Pipette a lipid solution (e.g., lecithin (B1663433) in dodecane) onto the filter membrane of the donor plate.

-

Add Compounds: Add the this compound and control solutions to the wells of the donor plate.

-

Assemble and Incubate: Place the donor plate into the acceptor plate and incubate at room temperature for a set period (e.g., 4-18 hours).

-

Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

-

Calculate Permeability: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

| Parameter | Value | Reference |

| BBB Permeability Coefficient (Pe) | Not Available |

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models are essential to understand the in vivo behavior of a compound.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Dosing: Administer this compound to rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

| Parameter | Value (Rodent Model) | Reference |

| Cmax | Not Available | |

| Tmax | Not Available | |

| AUC | Not Available | |

| Bioavailability | Not Available |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its free concentration and, therefore, its pharmacological activity.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

-

Prepare Samples: Mix this compound with plasma at a known concentration.

-

Dialysis: Add the plasma-drug mixture to one chamber of a RED device and dialysis buffer to the other chamber.

-

Incubation: Incubate the device at 37°C with shaking to allow equilibrium to be reached.

-

Sample Analysis: After incubation, determine the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.

-

Calculate Binding: Calculate the percentage of this compound bound to plasma proteins based on the concentrations in the two chambers.

| Parameter | Value | Reference |

| Plasma Protein Binding (%) | Not Available |

Conclusion

This compound stands as a cornerstone model compound in medicinal chemistry. Its simple, yet representative, chemical structure provides a robust platform for investigating the fundamental properties of the broader class of benzamide-containing therapeutic agents. While a significant body of qualitative data exists for this compound, this guide highlights the need for further quantitative characterization of its inhibitory activity, metabolic fate, and pharmacokinetic profile. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate this critical data, thereby enhancing the utility of this compound as a tool in the discovery and development of novel therapeutics.

References

N-Methylbenzamide Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant pharmacological properties of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document consolidates quantitative data, details key experimental protocols, and visualizes underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

N-benzylbenzamide derivatives have emerged as potent anticancer agents, primarily through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various N-benzylbenzamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Type | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 20b | N-benzylbenzamide | MGC-803 | Gastric Cancer | 12 | [1] |

| HCT-116 | Colon Cancer | 15 | [1] | ||

| A549 | Lung Cancer | 27 | [1] | ||

| MCF-7 | Breast Cancer | 18 | [1] | ||

| I-25 (MY-943) | N-benzylarylamide-dithiocarbamate | MGC-803 | Gastric Cancer | 17 | |

| HCT-116 | Colon Cancer | 44 | |||

| KYSE450 | Esophageal Cancer | 30 | |||

| 16f (MY-1121) | Arylamide with piperazine (B1678402) moiety | SMMC-7721 | Liver Cancer | 89.42 | |

| HuH-7 | Liver Cancer | 91.62 | |||

| 4f | Imidazole-based N-phenylbenzamide | A549 | Lung Cancer | 7,500 | [2] |

| HeLa | Cervical Cancer | 9,300 | [2] | ||

| MCF-7 | Breast Cancer | 8,900 | [2] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivative test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete culture medium.[4] Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (a known anticancer drug).[3][4]

-

Incubation: Incubate the plates for 48 to 72 hours.[3]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[3]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Gently mix the solution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.[4]

Signaling Pathway: Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives often exert their anticancer effects by binding to the colchicine (B1669291) binding site on β-tubulin.[1] This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis.

Antimicrobial Activity

Certain this compound derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antibacterial activity of selected N-substituted benzamide (B126) derivatives against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).[5][6]

| Compound ID | Chemical Structure | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5a | N-(4-hydroxyphenyl)benzamide | Bacillus subtilis | 25 | 6.25 | [5][6] |

| Escherichia coli | 31 | 3.12 | [5][6] | ||

| 6b | N-(p-tolyl)benzamide | Bacillus subtilis | 24 | 6.25 | [5][6] |

| Escherichia coli | 24 | 3.12 | [5][6] | ||

| 6c | N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 | [5][6] |

| Escherichia coli | 24 | 3.12 | [5][6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

Materials:

-

Bacterial strains (e.g., E. coli ATCC 25922, B. subtilis ATCC 6633)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

This compound derivative test compound

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (medium with solvent)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the wells of a 96-well plate using MHB. The concentration range should be sufficient to determine the MIC.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

Anti-inflammatory Activity

N-substituted benzamides have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

Mechanism of Action: Inhibition of NF-κB Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including TNF-α and IL-6.[8] Certain N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[7]

Neuroprotective Activity

Benzyloxy benzamide derivatives have shown promise as neuroprotective agents, particularly in the context of ischemic stroke. Their mechanism of action involves the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[9]

Mechanism of Action: Disruption of PSD95-nNOS Interaction

During an ischemic event, excessive glutamate (B1630785) release leads to the overactivation of NMDA receptors.[9] This triggers a massive influx of Ca²⁺ into the neuron. PSD95, a scaffolding protein, links NMDA receptors to nNOS. The elevated intracellular Ca²⁺ activates nNOS, leading to the excessive production of nitric oxide (NO), which is a key mediator of neuronal damage. Benzyloxy benzamide derivatives can disrupt the interaction between PSD95 and nNOS, thereby preventing the overproduction of NO and protecting neurons from excitotoxicity.[9][10]

References

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of neuroprotective agent for ischemic stroke reported | BioWorld [bioworld.com]

N-Methylbenzamide: A Core Building Block in Modern Pesticide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction

N-Methylbenzamide (CAS 613-93-4), a derivative of benzoic acid, is a crucial intermediate in the synthesis of a diverse range of biologically active compounds. While it has applications in the pharmaceutical industry for the synthesis of analgesics and anti-inflammatory drugs, its role as a precursor in the agrochemical sector is of significant interest.[1] The benzamide (B126) functional group is a key toxophore in many commercially successful pesticides, including insecticides, fungicides, and herbicides. The versatility of the this compound scaffold allows for a variety of chemical modifications, enabling the development of new active ingredients with specific modes of action. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its role as a foundational intermediate in the conceptualization and synthesis of modern benzamide-based pesticides.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthetic protocols. Key data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| CAS Number | 613-93-4 | [2] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 78-81 °C | [3] |

| Boiling Point | 292-293 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water. Soluble in ethanol, ether, and other organic solvents. | [2] |

| Purity | Commercially available with >99% purity |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common laboratory-scale syntheses.

Protocol 1: From Benzoyl Chloride and Methylamine (B109427)

This is a straightforward and widely used method for the synthesis of this compound.

Materials:

-

Benzoyl chloride

-

Methylamine (40% aqueous solution)

-

Sodium hydroxide (B78521) (10% aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzoyl chloride (1 equivalent) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add methylamine solution (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, add 10% sodium hydroxide solution to neutralize the hydrochloric acid formed during the reaction.

-